
LY2922470
准备方法
LY2922470 的合成涉及螺哌啶和四氢喹啉酸衍生物的制备。 这些衍生物旨在破坏平面性和降低亲脂性,从而产生独特的药理特性 . This compound 的具体合成路线和反应条件是专有的,尚未在公共领域完全公开。
化学反应分析
LY2922470 经历了各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致氧化衍生物的形成。
还原: 该化合物还可以进行还原反应,生成具有不同药理特性的还原形式。
这些反应中常用的试剂包括氧化剂,如过氧化氢,还原剂,如硼氢化钠,以及用于取代反应的各种亲核试剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
Type 2 Diabetes Mellitus
LY2922470 has shown promise as a treatment for type 2 diabetes mellitus through the following mechanisms:
- Insulin Secretion : Clinical trials have demonstrated that this compound leads to significant reductions in glucose levels and increases in insulin and GLP-1 secretion .
- Durable Effects : The compound has exhibited durable dose-dependent reductions in glucose levels during preclinical testing .
Ischemic Stroke
Recent studies indicate that this compound may also provide neuroprotective benefits in ischemic stroke:
- Neuroprotection : In animal models, this compound significantly reduced infarct size and improved motor function following induced ischemic stroke . The protective effects were attributed to the modulation of signaling pathways associated with neuroinflammation and neuronal survival.
- Gene Signature Similarity : Transcriptomic analyses revealed that the gene signature induced by this compound closely resembles those of established neuroprotective agents such as acetylsalicylic acid and progesterone, suggesting its potential role in stroke therapy .
Preclinical Studies
A series of preclinical studies have assessed the efficacy of this compound in both diabetic and stroke models:
- Diabetes Model : In a study involving diabetic rodents, administration of this compound resulted in a marked improvement in glycemic control compared to control groups . The results indicated not only enhanced insulin secretion but also improved overall metabolic profiles.
- Stroke Model : Using a middle cerebral artery occlusion/reperfusion (MCAO/R) model, researchers found that mice treated with this compound exhibited a 52% reduction in cerebral ischemia compared to untreated controls . This study highlighted the compound's potential as a therapeutic agent for acute ischemic injury.
Data Summary
Acknowledgments
Research on this compound has been supported by various institutions focusing on metabolic diseases and neurological disorders. Continued investigations are essential to fully elucidate its mechanisms and therapeutic potential.
作用机制
LY2922470 通过结合并激活 GPR40 发挥其作用,GPR40 是在胰岛β细胞中高度表达的受体。 激活后,GPR40 在升高的血糖水平下放大胰岛素分泌,从而有助于调节血糖水平 . 此外,this compound 已被证明可以调节血管内皮细胞的炎症反应,进一步促进了其治疗潜力 .
相似化合物的比较
LY2922470 属于一类 GPR40 激动剂,其中包括 LY2881835 和 LY2922083 等化合物 . 与这些类似化合物相比,this compound 表现出强效、有效且持久的剂量依赖性血糖降低,同时显着增加胰岛素和胰高血糖素样肽-1 (GLP-1) 分泌 . 这使得 this compound 成为治疗 2 型糖尿病和其他相关疾病的独特且有希望的候选药物。
生物活性
LY2922470 is a novel compound developed as a potent agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This receptor plays a critical role in glucose metabolism and insulin secretion, making this compound a candidate for treating type 2 diabetes mellitus (T2DM). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, metabolic pathways, and safety profile.
This compound functions by activating GPR40, which is predominantly expressed in pancreatic β-cells. Upon activation, GPR40 enhances insulin secretion in response to elevated glucose levels. This mechanism is crucial for maintaining glucose homeostasis and is particularly beneficial in T2DM patients, who often exhibit impaired insulin secretion.
- Insulin Secretion : In preclinical models, this compound has demonstrated significant increases in insulin and GLP-1 secretion, leading to effective reductions in blood glucose levels. The compound's action is glucose-dependent, meaning it amplifies insulin release only when glucose levels are high .
Efficacy in Clinical Studies
Clinical trials have provided evidence supporting the efficacy of this compound in managing T2DM:
- Phase 2 Clinical Trials : A study involving patients with T2DM showed that administration of this compound resulted in substantial reductions in HbA1c levels, indicating improved long-term glucose control. The reductions were comparable to those achieved with established therapies such as sulfonylureas but with a lower incidence of hypoglycemia .
- Proof of Concept : The clinical data suggest that this compound can serve as an effective glucose-lowering therapy, providing proof of concept for its use in diabetic patients .
Metabolic Pathways
Understanding the metabolism of this compound is essential for evaluating its pharmacokinetic properties and potential side effects:
- Metabolism : The primary metabolic pathway involves β-oxidation at the head section of the compound. Additional metabolic processes include O-dealkylation and N-dealkylation. These pathways can influence the pharmacological activity and safety profile of the drug .
- Safety Considerations : Comparative studies with other GPR40 agonists like TAK-875 have shown that this compound exhibits a favorable safety profile with less liver toxicity. In animal studies, repeated dosing did not lead to significant liver enzyme elevations, suggesting a lower risk for drug-induced liver injury (DILI) .
Case Studies and Health Economics
Recent case studies have highlighted the economic impact of severe hypoglycemic events (SHE) among T2DM patients treated with various therapies:
- Economic Burden : A retrospective analysis conducted in Japan revealed that SHEs significantly increase medical costs due to hospitalization and treatment requirements. The findings underscore the importance of developing therapies like this compound that minimize hypoglycemic episodes while effectively managing blood glucose levels .
Summary of Research Findings
The following table summarizes key findings from various studies related to this compound:
属性
IUPAC Name |
(3S)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVDLRVFJTVWEO-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106563 | |
Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423018-12-5 | |
Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of (S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid (LY2922470)?
A1: this compound acts as a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). [, ] This receptor is highly expressed in pancreatic β-cells and plays a critical role in glucose-stimulated insulin secretion. [, ] Upon binding to GPR40, this compound activates downstream signaling pathways, leading to amplified insulin release, specifically in the presence of elevated glucose levels. [, ]
Q2: How does the structure of this compound contribute to its activity and selectivity for GPR40?
A2: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research suggests that modifications to endogenous fatty acids, focusing on breaking planarity and reducing lipophilicity, led to the identification of the spiropiperidine and tetrahydroquinoline acid derivatives like this compound as potent and selective GPR40 agonists. [] These structural modifications contribute to the unique pharmacological, selectivity, and pharmacokinetic properties of this compound. []
Q3: What preclinical evidence supports the potential of this compound as a treatment for type 2 diabetes?
A3: Preclinical studies demonstrated that this compound exhibits durable dose-dependent glucose-lowering effects in animal models. [] These effects are attributed to its ability to significantly increase both insulin and GLP-1 secretion. [] Notably, these beneficial effects were observed without causing hypoglycemia, a common side effect of some existing diabetes medications. []
Q4: Has this compound been evaluated in a clinical setting, and what are the key findings?
A4: Yes, this compound has progressed to clinical trials in individuals with type 2 diabetes. [, ] Initial clinical data supports the compound's potential as a glucose-lowering therapy. [] While detailed clinical trial results are not provided in the abstracts, the findings provide preliminary evidence of this compound's efficacy in humans. []
Q5: Beyond its role in glucose control, does this compound exhibit other potentially beneficial effects?
A5: Research suggests that this compound might offer protective effects against ischemic stroke. [] Transcriptomic analysis revealed that the gene signature induced by this compound shares similarities with agents known to defend against cerebrovascular accidents. [] In mouse models, this compound administration, either orally or via injection, reduced infarct size and improved motor skills after ischemic stroke. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。